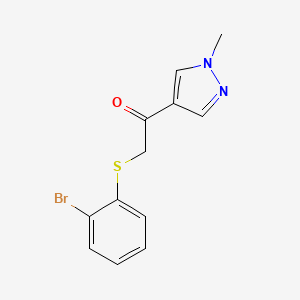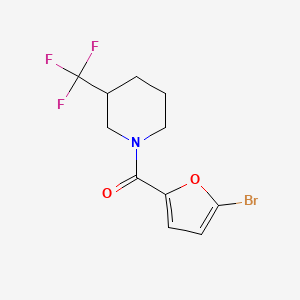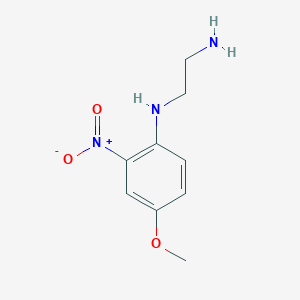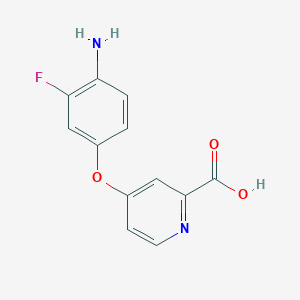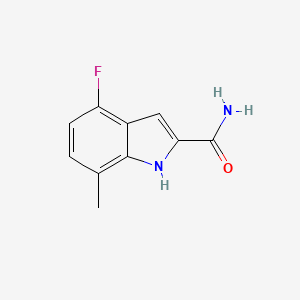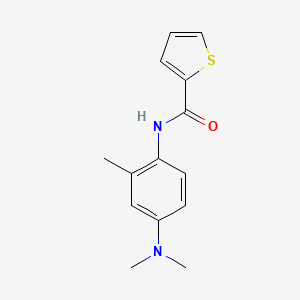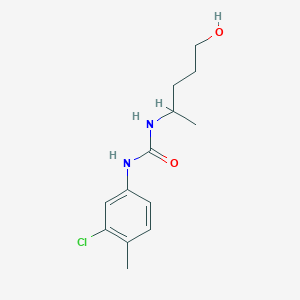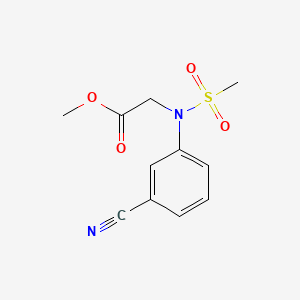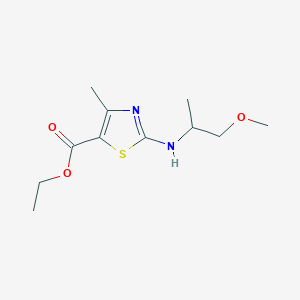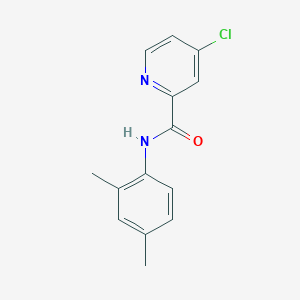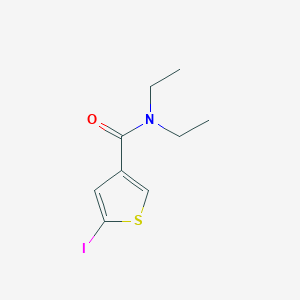
N,N-diethyl-5-iodothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-iodothiophene-3-carboxamide is an organic compound with the molecular formula C9H12INOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and the carboxamide group in its structure makes it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-iodothiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the carboxamide group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the thiophene ring. The carboxamide group can then be introduced through a reaction with diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and amide formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the 5-position of the thiophene ring.
Applications De Recherche Scientifique
N,N-diethyl-5-iodothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown promise.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of N,N-diethyl-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-5-bromothiophene-3-carboxamide
- N,N-diethyl-5-chlorothiophene-3-carboxamide
- N,N-diethyl-5-fluorothiophene-3-carboxamide
Uniqueness
N,N-diethyl-5-iodothiophene-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. These properties can influence its reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Formule moléculaire |
C9H12INOS |
|---|---|
Poids moléculaire |
309.17 g/mol |
Nom IUPAC |
N,N-diethyl-5-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C9H12INOS/c1-3-11(4-2)9(12)7-5-8(10)13-6-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZXJLZQUBYHDBHV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CSC(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


